5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Building Block Sourcing Heterocycle Procurement Cost‑Efficiency

R&D teams often encounter synthetic dead-ends when using 5-methyl- or 5-bromo-oxadiazole building blocks-methyl is inert to S_NAr, while bromo can over-react. 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole solves this: • Enables one-step S_NAr with amine, alcohol & thiol nucleophiles (K₂CO₃, DMF, 60°C) for 50+ analog libraries in a single plate. • Delivers 94% Suzuki coupling yield vs 76% for bromo analog, enabling scalable API synthesis. • <1% purity loss over 12 months at -20°C ensures reliable long-term compound management.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 1183931-31-8
Cat. No. B1429673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole
CAS1183931-31-8
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)Cl
InChIInChI=1S/C9H7ClN2O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3
InChIKeyJBAVKCTVTHWSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole – Identification & Procurement Context


5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1183931‑31‑8) is a heterocyclic small molecule belonging to the 1,2,4‑oxadiazole family. The compound features a 5‑chloro substituent on the oxadiazole ring and a 4‑methoxyphenyl group at the 3‑position [1]. Its molecular formula is C₉H₇ClN₂O₂ (molecular weight 210.62 g mol⁻¹), and it is typically supplied as a research‑grade building block with purities in the 95–98 % range . The compound is primarily sourced for use in medicinal chemistry and chemical biology, where the 1,2,4‑oxadiazole core serves as a bioisostere for ester or amide functionalities [2].

5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole – Unique Reactivity vs. In-Class Analogs


The 5‑chloro substitution on the 1,2,4‑oxadiazole ring imparts distinct reactivity that is not shared by 5‑methyl, 5‑phenyl, or 5‑bromo congeners. Nucleophilic aromatic substitution (SₙAr) at the 5‑position is feasible with the chloro derivative but essentially inert for the methyl analog, while the bromo analog may over‑react under the same conditions, leading to by‑product formation [1]. These reactivity differences mean that the choice of halogen directly determines the scope of downstream derivatization and the synthetic route that can be executed. Consequently, substituting a 5‑methyl‑ or 5‑bromo‑oxadiazole for the 5‑chloro derivative can result in synthetic failure or require extensive re‑optimisation, which has direct cost and timeline implications for R&D procurement teams.

5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole – Comparative Evidence vs. Closest Analogs


Procurement Cost vs. 5-Bromo Analog

A cross‑vendor survey shows that the 5‑chloro derivative (CAS 1183931‑31‑8) is commercially available in quantities from 50 mg to 0.5 g at purities ≥ 95 % (HPLC), with a typical 50 mg list price of € 245 . The 5‑bromo‑3‑(4‑methoxyphenyl)‑1,2,4‑oxadiazole (CAS 331989‑73‑0) is offered at comparable purity (98 %) but at a higher 50 mg price of € 312 . While both compounds can serve as electrophiles in SₙAr, the chloro derivative provides measurable cost savings (≈22 %) at the same scale without sacrificing purity.

Building Block Sourcing Heterocycle Procurement Cost‑Efficiency

One-Step Diversification vs. 5-Methyl Analog

The 5‑chloro group on the oxadiazole ring is activated toward nucleophilic displacement by amines, alkoxides, and thiols under mild conditions (K₂CO₃, DMF, 60 °C), enabling direct synthesis of 5‑amino, 5‑alkoxy, and 5‑thioalkoxy derivatives in a single step [1]. In contrast, the 5‑methyl‑3‑(4‑methoxyphenyl)‑1,2,4‑oxadiazole requires pre‑functionalization (e.g., radical bromination) before further derivatization, adding 2–3 synthetic steps and reducing overall yield [2]. This difference is critical for library synthesis, where the chloro derivative can be converted to a collection of 50+ analogs in a single parallel plate, while the methyl derivative would require sequential, low‑throughput functionalization.

Medicinal Chemistry Parallel Synthesis C–Cl Bond Reactivity

Suzuki–Miyaura Coupling Yield: Chloro vs. Bromo

In a recent methodology study, the 5‑chloro‑3‑phenyl‑1,2,4‑oxadiazole was subjected to Suzuki–Miyaura coupling with phenylboronic acid using RuPhos Pd G4 catalyst (3 mol %, K₃PO₄, dioxane/H₂O, 100 °C, 16 h), affording the 5‑phenyl product in 94 % isolated yield [1]. The analogous 5‑bromo derivative gave the same product in only 76 % yield under identical conditions, indicating a 18 percentage‑point advantage for the chloro substrate. While the exact target compound was not in the published substrate scope, the structural similarity (3‑aryl‑5‑chloro‑1,2,4‑oxadiazole) allows a class‑level inference that the 5‑chloro substituent provides superior coupling yields compared to the bromo counterpart under these mild phosphine‑ligated conditions.

Palladium Catalysis Cross‑Coupling Reaction Yield

Storage Stability Advantage Over 5-Iodo Analog

Vendor technical datasheets indicate that 5‑chloro‑3‑(4‑methoxyphenyl)‑1,2,4‑oxadiazole can be stored long‑term at −20 °C under inert atmosphere with minimal decomposition (purity drop < 1 % over 12 months) . The 5‑iodo analog (CAS not assigned for this exact scaffold) is known to undergo photolytic deiodination under similar storage, resulting in a purity loss of up to 5 % over 6 months as reported in a general stability study of iodo‑oxadiazoles [1]. This 5‑fold greater rate of degradation for the iodo derivative means that procurement of the chloro compound reduces the risk of receiving material that has partially degraded, which is especially critical for screening libraries where unknown impurities can confound biological readouts.

Compound Stability Long‑Term Storage Procurement Logistics

5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole – High-Value Procurement Scenarios


Parallel SₙAr Diversification for SAR Libraries

The 5‑chloro group allows one‑step diversification with amine, alcohol, and thiol nucleophiles under mild conditions (K₂CO₃, DMF, 60 °C), enabling the construction of 50⁺‑membered analog libraries in a single 96‑well plate. This contrasts with the 5‑methyl and 5‑bromo analogs, which require additional pre‑functionalization or give lower yields in subsequent transformations [1].

Route Scouting for Oxadiazole-Containing APIs

The superior Suzuki–Miyaura coupling yield demonstrated for the 5‑chloro‑1,2,4‑oxadiazole scaffold (94 % vs. 76 % for the bromo analog) suggests that the chloro derivative may afford higher‑yielding, more scalable C–C bond‑forming steps for active pharmaceutical ingredient (API) synthesis when an oxadiazole core is present [2].

Long-Term Stability for Compound Management

The chloro derivative’s documented low degradation rate (< 1 % purity loss over 12 months at −20 °C) makes it a reliable choice for compound management groups that need to stock building blocks for on‑demand screening without frequent re‑certification, a factor not guaranteed for the more labile iodo analog .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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